(6-Methoxychroman-4-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-chromen-4-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-2-3-11-10(6-9)8(7-12)4-5-14-11/h2-3,6,8H,4-5,7,12H2,1H3 |
InChI Key |
VRMUIYITQBJQIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2CN |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 6 Methoxychroman 4 Yl Methanamine
Strategies for the Preparation of (6-Methoxychroman-4-yl)methanamine
The construction of this compound can be approached through various synthetic routes, which can be broadly categorized into linear and convergent strategies. A key and readily available intermediate for many of these syntheses is 6-Methoxychroman-4-one (B1352115). hymasynthesis.com
Linear Synthesis:
A plausible linear synthetic approach to this compound would commence with a substituted phenol (B47542) and build the chroman ring, followed by the introduction of the methanamine group. A common starting material for this type of synthesis is 2'-hydroxy-5'-methoxyacetophenone. orgsyn.org This can undergo a cyclization reaction to form the chroman-4-one ring system. For instance, a reaction with an appropriate three-carbon component can yield the desired chroman-4-one.
Once 6-methoxychroman-4-one is obtained, a key transformation is the introduction of the aminomethyl group at the 4-position. A standard method to achieve this is through reductive amination. masterorganicchemistry.comorganic-chemistry.org This process typically involves the reaction of the ketone with a source of ammonia, often in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form the primary amine. masterorganicchemistry.com Alternatively, the ketone can be converted to an oxime followed by reduction.
Another linear strategy involves the conversion of the 6-methoxychroman-4-one to the corresponding 4-carbonitrile derivative. This can be achieved through various methods, such as the Strecker synthesis or by reaction with tosylmethyl isocyanide. The resulting nitrile can then be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Convergent Synthesis:
In a convergent synthesis, different fragments of the molecule are prepared separately and then combined in the final stages. For this compound, a convergent approach could involve the synthesis of a pre-functionalized aromatic piece and a separate fragment containing the heterocyclic part of the chroman ring.
The 4-position of the chroman ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for pharmacological applications.
Asymmetric Synthesis:
One of the most effective methods for obtaining enantiomerically enriched chroman derivatives is through the asymmetric reduction of the precursor ketone, 6-methoxychroman-4-one. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. For instance, the use of catecholborane in the presence of titanium(IV) complexes of chiral diols has been shown to be effective in the asymmetric reduction of prochiral ketones to optically active alcohols with high enantiomeric excess. nih.gov The resulting chiral alcohol can then be converted to the amine with retention or inversion of configuration, depending on the chosen methodology.
Organocatalysis also presents a powerful tool for the asymmetric synthesis of chroman derivatives. Chiral phosphoric acids have been successfully employed in catalytic asymmetric cycloadditions to generate chiral chroman scaffolds with high enantioselectivity. mdpi.com
Chiral Resolution:
Another common strategy to obtain pure enantiomers is through the resolution of a racemic mixture. This can be accomplished by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid like (S)-(+)- or (R)-(-)-mandelic acid, to form diastereomeric salts. mdpi.com These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.
Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed for the separation of enantiomers. mdpi.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient catalytic methods.
Catalytic Methods:
The synthesis of the chroman-4-one precursor can be achieved through various catalytic processes. For example, a visible-light-induced radical cascade cyclization strategy using an organophotoredox catalyst has been developed for the synthesis of 3-alkyl substituted chroman-4-ones. researchgate.net Furthermore, silver-catalyzed radical cascade cyclization reactions of o-(allyloxy)arylaldehydes have been reported for the synthesis of functionalized chroman-4-ones. researchgate.net Catalytic hydrogenation over various metal catalysts such as palladium, platinum, and Raney nickel is a well-established method for the reduction of chromones to chroman-4-ones. researchgate.netuni-konstanz.deacs.org
Green Chemistry Approaches:
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of chroman synthesis, microwave-enhanced reductive amination has been shown to significantly accelerate reaction times. harvard.edu The use of biocatalysts, such as transaminases, is another promising green approach for the stereoselective amination of ketones to produce chiral amines. nih.gov These enzymatic reactions often proceed under mild conditions in aqueous media, offering a sustainable alternative to traditional chemical methods.
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives for various applications.
The aromatic part of the chroman ring is susceptible to electrophilic aromatic substitution reactions. The existing methoxy (B1213986) group at the 6-position is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the 5- and 7-positions. masterorganicchemistry.com
Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. wikipedia.orguci.edu
The methoxy group itself can also be a point of modification. Demethylation to the corresponding phenol at the 6-position would provide a handle for further functionalization, such as etherification or esterification.
The primary amine of the methanamine group is a versatile functional group that can undergo a wide range of chemical transformations.
N-Acylation: The amine can be readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common strategy to modify the properties of the molecule.
N-Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones is a common method for controlled mono-alkylation. masterorganicchemistry.com Direct alkylation with alkyl halides can also be performed, though it may be more challenging to control the degree of alkylation.
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.
These derivatization strategies allow for the fine-tuning of the physicochemical properties of the this compound molecule.
Synthesis of Conformationally Restricted Analogs
The synthesis of conformationally restricted analogs of this compound involves intramolecular cyclization reactions, where the aminomethyl group reacts with another part of the molecule to form a new ring. These reactions lead to the formation of bicyclic or polycyclic systems, wherein the original chroman framework is fused or bridged. Such strategies are crucial in medicinal chemistry for exploring the bioactive conformation of a molecule. While specific examples starting directly from this compound are not extensively documented in publicly available literature, the principles of these transformations can be applied to its derivatives.
One established method for the formation of a new heterocyclic ring fused to an existing one is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For a derivative of this compound to undergo such a reaction, the amine would first need to be appropriately functionalized to introduce a reactive carbonyl group or its equivalent at a suitable position.
Another powerful strategy for constructing bridged bicyclic amines is through intramolecular C-H amination . This approach involves the formation of a nitrogen-centered radical or a related reactive species that can attack a C-H bond within the same molecule, leading to a new C-N bond and the formation of a bridge. This method is particularly useful for creating structurally complex and rigid analogs. For instance, an N-substituted derivative of this compound could be designed to undergo a transannular cyclization to yield a bridged piperidine (B6355638) structure.
The following table outlines hypothetical reaction schemes for the synthesis of conformationally restricted analogs based on established synthetic strategies.
| Reaction Type | Starting Material (Hypothetical Derivative) | Reagents and Conditions | Product (Hypothetical Structure) | Description |
| Intramolecular Pictet-Spengler Reaction | N-((6-Methoxychroman-4-yl)methyl)-2-(2-oxoethyl)aniline | 1. Condensation; 2. Acid catalyst (e.g., TFA, HCl) | Tetracyclic chromano-quinoline derivative | The amine condenses with the ketone, and subsequent acid-catalyzed cyclization onto the aromatic ring forms a new six-membered ring. |
| Intramolecular Hydroaminoalkylation | N-alkenyl-(6-Methoxychroman-4-yl)methanamine | Organometallic catalyst (e.g., Rh, Ir complex) | Fused or bridged piperidine derivative | The amine adds across the double bond in an intramolecular fashion, leading to a new heterocyclic ring. The regioselectivity depends on the catalyst and substrate. |
| Intramolecular C-H Amination | N-Chloro-(6-Methoxychroman-4-yl)methanamine derivative with an accessible C-H bond | Light (hν) or heat (Δ), radical initiator | Bridged bicyclic amine | A nitrogen-centered radical is generated and abstracts a hydrogen atom from a nearby carbon, followed by radical recombination to form a C-N bond. |
The successful synthesis of these analogs would provide valuable insights into the structure-activity relationships of compounds based on the this compound scaffold. The rigidified structures would lock the relative orientation of the key pharmacophoric elements, potentially leading to enhanced potency or selectivity for biological targets.
Iii. Structure Activity Relationship Sar Studies of 6 Methoxychroman 4 Yl Methanamine Derivatives
Systematic Exploration of Structural Modulations for Biological Activity
The biological profile of (6-methoxychroman-4-yl)methanamine derivatives can be finely tuned by altering their chemical structure. This systematic exploration involves modifying the chroman ring, evaluating the role of the 6-methoxy group, and understanding the significance of the aminomethyl side chain at the C4 position.
The chroman ring system is a privileged scaffold in medicinal chemistry, and its biological activity is highly dependent on the substitution pattern. medwinpublishers.com Studies on related chroman-4-one and chroman-4-amine (B2768764) derivatives have provided valuable insights into how substituents on the aromatic portion of the chroman ring can influence their pharmacological properties.
Research on chroman-4-one derivatives as sirtuin 2 (SIRT2) inhibitors has shown that substitutions at the 6- and 8-positions are particularly influential. For instance, the introduction of larger, electron-withdrawing groups at these positions was found to be favorable for inhibitory activity. frontiersin.orgnih.gov In a series of substituted chromone (B188151) and chroman-4-one derivatives, the most potent compounds featured substitutions at the 2-, 6-, and 8-positions. medwinpublishers.comfrontiersin.org
In the context of chroman-4-amine derivatives, which are structurally more analogous to this compound, substituent effects have been evaluated for their inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases. A study on gem-dimethylchroman-4-amine compounds revealed that an 8-methoxy substituent provided the highest inhibitory activity against equine BuChE, with an IC50 value of 7.6 μM. nih.gov In contrast, the unsubstituted chroman-4-amine and the 6-methyl substituted analog showed more moderate inhibitory activities. nih.gov These findings underscore the sensitivity of the chroman scaffold to the electronic and steric properties of its substituents.
Table 1: Influence of Chroman Ring Substituents on Butyrylcholinesterase (BuChE) Inhibition
| Compound | Substituent on Chroman Ring | eqBuChE IC50 (μM) |
| Chroman-4-amine | Unsubstituted | 38 |
| 8-Methoxy-chroman-4-amine | 8-OCH₃ | 7.6 |
| 6-Methyl-chroman-4-amine | 6-CH₃ | 52 |
Data sourced from a study on gem-dimethylchroman-4-amine derivatives and their inhibitory activities against equine BuChE. nih.gov
The 6-methoxyl group is a key functional group in many biologically active chroman derivatives, influencing their potency, selectivity, and pharmacokinetic properties. Its electron-donating nature can affect the electron density of the aromatic ring, which in turn can modulate interactions with biological targets.
In a notable study, a series of (S)-6-methoxy-chroman-3-carboxylic acid amides were identified as potent and isoform-selective inhibitors of Rho-associated protein kinase 2 (ROCK2). researchgate.net The 6-methoxy group was found to be crucial for the high potency and selectivity of the lead compound, (S)-7c, which exhibited a ROCK2 inhibitory activity with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1. researchgate.net Molecular docking studies suggested that hydrophobic interactions are key to the high potency and that the 6-methoxy group contributes to these favorable interactions within the binding site. researchgate.net
Furthermore, in the context of P-glycoprotein (P-gp) inhibitors, the methoxy (B1213986) group on a 6-methoxy-2-arylquinoline scaffold was shown to engage in hydrogen bonding with amino acid residues in the drug-binding pocket of P-gp, contributing to the stabilization of the ligand-protein complex. analis.com.my The methyl group of the methoxy moiety also participated in hydrophobic interactions, further underscoring the dual role of this substituent in molecular recognition. analis.com.my
The aminomethyl group at the C4 position is a critical determinant of the biological activity of this compound. This basic side chain can participate in crucial ionic interactions and hydrogen bonding with target receptors, often anchoring the molecule in the binding pocket.
The importance of an aminomethyl group for biological activity has been highlighted in studies of other heterocyclic compounds. For example, research on 4-(aminomethyl)pyridine (B121137) derivatives led to the identification of potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase involved in fibrosis. nih.govresearchgate.net The aminomethyl group was essential for the inhibitory mechanism. nih.gov This suggests that the aminomethyl moiety in this compound likely plays a similar role in mediating interactions with its biological targets.
Stereochemical Influences on Biological Activity
The carbon atom at position 4 of the chroman ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, a phenomenon driven by the chiral nature of biological macromolecules such as enzymes and receptors. medwinpublishers.comnih.gov
The differential pharmacological effects of stereoisomers necessitate their separation and individual evaluation. medwinpublishers.comamericanpharmaceuticalreview.com The development of single-enantiomer drugs is often preferred to racemic mixtures to optimize therapeutic effects and minimize potential adverse reactions. americanpharmaceuticalreview.com
A compelling example of enantioselectivity is found in the study of (S)-6-methoxy-chroman-3-carboxylic acid amides as ROCK2 inhibitors. The (S)-enantiomer of the lead compound was found to be significantly more potent than the (R)-enantiomer, highlighting the strict stereochemical requirements for high-affinity binding to the target enzyme. researchgate.net Similarly, in the development of LOXL2 inhibitors based on a pyridine (B92270) scaffold, the (R,R)-enantiomer was selected as the clinical candidate due to its superior profile, demonstrating the critical importance of stereochemistry in drug development. nih.govresearchgate.net
The differential activity of enantiomers arises from the specific three-dimensional interactions between the drug molecule and its biological target. nih.gov Receptors and enzyme active sites are chiral environments that can distinguish between the spatial arrangements of atoms in enantiomers.
One enantiomer may fit perfectly into the binding site, leading to a cascade of events that produce a therapeutic effect, while the other enantiomer may bind with lower affinity or not at all. In some cases, the less active or inactive enantiomer can even contribute to off-target effects or antagonize the action of the active enantiomer. The process of chiral separation and analysis is therefore fundamental to understanding the true pharmacological profile of a chiral drug. medwinpublishers.comnih.govamericanpharmaceuticalreview.com The distinct interactions of each enantiomer with its target can be elucidated through techniques such as X-ray crystallography and molecular modeling, providing a rational basis for the design of more potent and selective therapeutic agents. researchgate.net
Pharmacophore Identification and Molecular Feature Mapping
Pharmacophore modeling is a fundamental tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov This approach is instrumental in designing new, more potent, and selective compounds by providing a blueprint of the crucial molecular interactions between a ligand and its biological target.
Based on SAR studies of related chromane (B1220400) and tetrahydroisoquinoline derivatives, several structural components of this compound are presumed to be essential for its biological activity. These key features likely include the methoxy group, the chroman ring system, and the aminomethyl side chain.
The 6-methoxy group on the chroman ring is a significant feature. In studies of related dopamine (B1211576) D3 receptor ligands containing a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif, the methoxy group contributes to the electronic environment of the aromatic ring and can influence binding affinity and selectivity. nih.gov It is often involved in forming favorable interactions within the receptor's binding pocket.
The chroman ring itself provides a rigid scaffold that properly orients the other functional groups for optimal interaction with the target receptor. The stereochemistry at the C4 position, where the aminomethyl group is attached, is also expected to be a critical determinant of activity. The spatial arrangement of this substituent can significantly impact how the molecule fits into a binding site.
The aminomethyl group at the C4 position is a primary site for interaction, often acting as a hydrogen bond donor. The basicity of the amine and the length and nature of the substituent on the nitrogen atom are crucial for establishing strong interactions, such as salt bridges or hydrogen bonds, with acidic residues in the receptor. Research on other CNS-active compounds consistently highlights the importance of a basic nitrogen atom for receptor affinity.
A pharmacophore model for this compound derivatives can be hypothesized based on the features of known ligands for related targets, such as dopamine and serotonin (B10506) receptors. Such a model would likely consist of several key features:
A Hydrogen Bond Donor (HBD): The primary amine of the methanamine side chain is a strong candidate for a hydrogen bond donor feature.
A Hydrophobic/Aromatic Region: The chroman ring system provides a significant hydrophobic and aromatic region that can engage in van der Waals and pi-pi stacking interactions with the receptor.
A Hydrogen Bond Acceptor (HBA): The oxygen atom of the 6-methoxy group can serve as a hydrogen bond acceptor.
An Ionizable Feature: The basic nitrogen atom can be protonated at physiological pH, allowing for a positive ionic interaction with a negatively charged amino acid residue in the receptor.
These features can be mapped onto a three-dimensional model to guide the design of new derivatives with potentially enhanced activity. The relative distances and orientations of these pharmacophoric points are critical for effective receptor binding.
Table 1: Hypothesized Pharmacophoric Features of this compound Derivatives
| Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Donor | Primary Amine (-NH2) | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in the receptor. |
| Hydrophobic/Aromatic | Chroman Ring | Van der Waals forces, pi-pi stacking with aromatic residues. |
| Hydrogen Bond Acceptor | Methoxy Oxygen (-OCH3) | Interaction with hydrogen bond donors in the receptor. |
| Positive Ionizable | Protonated Amine (-NH3+) | Ionic interaction with acidic residues (e.g., Aspartate, Glutamate). |
Further refinement of such a pharmacophore model would typically involve synthesizing and testing a series of derivatives with systematic modifications to each of these key structural elements. For instance, altering the position of the methoxy group, substituting it with other functional groups, or modifying the aminomethyl side chain would provide crucial data to validate and improve the predictive power of the model. Computational techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) could then be employed to correlate these structural changes with observed biological activities, leading to a more robust understanding of the SAR for this class of compounds. nih.gov
Iv. Investigation of Biological Activities and Molecular Mechanisms of 6 Methoxychroman 4 Yl Methanamine Analogs
In Vitro Pharmacological Profiling and Target Engagement
The initial stages of characterizing a new chemical series, such as the analogs of (6-Methoxychroman-4-yl)methanamine, involve a comprehensive in vitro pharmacological profiling to identify their biological targets and elucidate their mechanism of action at a cellular level.
Identification of Putative Biological Targets (e.g., receptors, enzymes, transporters)
Analogs of the this compound scaffold have been investigated for their affinity towards a range of biological targets, with a particular focus on G-protein coupled receptors (GPCRs) due to the structural similarities of these analogs to known GPCR ligands.
Research has indicated that certain chromane (B1220400) derivatives exhibit significant binding affinity for serotonin (B10506) (5-HT) receptors. For instance, a series of 3-amino-chromanes were evaluated, revealing selective ligands for the 5-HT2B, 5-HT7, and σ1 receptors with low nanomolar binding affinities. nih.gov One particular chromane analog, compound 3a , demonstrated moderate affinity for both the 5-HT2B and σ1 receptors. nih.gov Further structure-activity relationship (SAR) studies on chromane and tetrahydroquinoline scaffolds have been pursued to optimize binding to 5-HT1A, 5-HT2B, 5-HT7, σ1, and σ2 receptors. nih.gov
Another class of methoxy-chroman derivatives has shown high affinity for central 5-HT1A receptors. The compound (+/-)-S 20244 and its enantiomers, (+)-S 20499 and (-)-S 20500, were found to bind with high affinity to 5-HT1A sites in rat hippocampal membranes. nih.gov Specifically, the tritiated derivative of a related compound, [3H]5-methoxy-3-(di-n-propylamino)chroman ([3H]5-MeO-DPAC), has been shown to selectively label 5-HT1A receptor binding sites. nih.gov
The opioid receptor system has also been explored as a potential target. Molecular modeling and docking studies on 4-chromanone (B43037) derivatives, a closely related chemical structure, have suggested a binding affinity for the µ-opioid receptor. mdpi.com In these computational studies, a lead compound was identified that exhibited a strong theoretical binding affinity within the active site of the µ-opioid receptor. mdpi.com
Furthermore, comprehensive screening of clinically relevant opioids has revealed unexpected interactions with other receptors, such as the sigma-1 receptor (σ1R), highlighting the importance of broad pharmacological profiling. plos.org
Development and Application of High-Throughput Screening Assays
High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets. pharmaron.com For GPCRs, which are common targets for chromane-like compounds, HTS assays are frequently employed to identify initial "hit" compounds. nih.gov These assays can be broadly categorized as biochemical (e.g., radioligand binding assays) or cell-based (e.g., measuring second messenger levels like cAMP or intracellular calcium). pharmaron.com
While specific HTS campaigns for this compound analogs are not extensively detailed in publicly available literature, the general methodologies are well-established. For instance, a library of small molecules targeting GPCRs can be screened to identify compounds with promising biological activity. nih.govnih.gov Automated platforms are capable of screening hundreds of thousands of compounds per week in 96, 384, or even 1536-well plate formats. pharmaron.com
For opioid receptor binding, label-free HTS alternatives to traditional radiometric assays have been developed, utilizing technologies like automated desorption electrospray ionization mass spectrometry. rsc.orgnih.govnih.gov Similarly, for serotonin receptors, HTS methods have been developed to screen for selective ligands. For example, a functional human 5-HT6 receptor assay has been established for the HTS of chemical ligands and binding proteins. nih.gov
The process typically involves a primary screen of a large, diverse compound library to identify hits. These hits are then subjected to secondary assays for confirmation and to determine potency and selectivity. The data generated from these HTS campaigns are crucial for guiding the subsequent lead optimization process.
Cellular Mechanisms of Action Studies (e.g., signal transduction, pathway modulation)
Once a ligand-target interaction is confirmed, studies are conducted to understand the functional consequences of this binding at a cellular level. These investigations often focus on the modulation of signal transduction pathways.
For analogs of this compound that target GPCRs, a key area of investigation is their effect on second messenger systems. For example, the methoxy-chroman derivative (+)-S 20499, a potent 5-HT1A receptor ligand, has been shown to act as an agonist by inhibiting forskolin-activated adenylate cyclase in hippocampal homogenates. nih.govnih.gov This demonstrates a functional consequence of receptor binding, leading to a downstream cellular response. The inhibitory effect of these chroman derivatives on the firing rate of serotoninergic neurons further supports their role as 5-HT1A receptor agonists. nih.gov
In the context of opioid receptors, ligand binding initiates a cascade of intracellular events. Upon agonist binding, the associated G-protein is activated, leading to the dissociation of its subunits (Gα and Gβγ). frontiersin.org These subunits then interact with various effector systems, such as adenylate cyclase and ion channels. frontiersin.orgnih.gov Opioid receptor activation typically leads to the inhibition of adenylate cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability. frontiersin.orgnih.gov For instance, the Gβγ subunit can directly inhibit voltage-gated calcium channels and activate G-protein-gated inwardly rectifying potassium (GIRK) channels. frontiersin.orgnih.gov
Furthermore, receptor-independent mechanisms have also been considered for some neurotransmitters. Serotonin itself has been shown to directly interact with lipid membranes, potentially modulating membrane properties and cellular functions independently of its receptors. upenn.edu While not yet demonstrated for this compound analogs, this highlights the complexity of potential cellular mechanisms.
Receptor Binding and Ligand-Target Interaction Studies
To further characterize the interaction between this compound analogs and their biological targets, detailed receptor binding and ligand-target interaction studies are essential. These studies provide quantitative data on the affinity and selectivity of the compounds, as well as insights into the kinetics and thermodynamics of the binding process.
Quantitative Assessment of Binding Affinity and Selectivity
Radioligand binding assays are a standard method for determining the binding affinity (often expressed as the inhibition constant, Ki) of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Studies on methoxy-chroman derivatives have yielded specific binding affinity data for the 5-HT1A receptor. The enantiomers (+)-S 20499 and (-)-S 20500, along with the racemate (+/-)-S 20244, displayed high affinity for 5-HT1A sites with Ki values of 0.19 nM, 0.95 nM, and 0.35 nM, respectively. nih.gov Another study on N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines also reported high affinity for the rat hippocampal 5-HT1A receptor, with a C6-fluoro analog showing a Ki of 0.22 nM.
The selectivity of these compounds is also a critical parameter and is typically assessed by testing their binding affinity against a panel of different receptors. For example, the methoxy-chroman derivatives that bound to the 5-HT1A receptor were also tested for their affinity for adrenaline α1 and dopamine (B1211576) D2 receptors to determine their selectivity profile. Similarly, 3-amino-chromane analogs were screened against a panel of GPCRs to identify selective ligands. nih.gov
The following interactive table summarizes the binding affinities of some chromane analogs for various receptors.
| Compound/Analog | Target Receptor | Binding Affinity (Ki) [nM] |
| (+)-S 20499 | 5-HT1A | 0.19 |
| (-)-S 20500 | 5-HT1A | 0.95 |
| (+/-)-S 20244 | 5-HT1A | 0.35 |
| C6-fluoro analog of N-[2-[(chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine | 5-HT1A | 0.22 |
| Chromane analog 3a | 5-HT2B | Moderate Affinity |
| Chromane analog 3a | σ1 | Moderate Affinity |
Kinetic and Thermodynamic Characterization of Ligand-Receptor Complexes
Beyond binding affinity, a deeper understanding of the ligand-receptor interaction can be gained by studying its kinetics and thermodynamics. Kinetic parameters, such as the association rate constant (kon) and the dissociation rate constant (koff), describe how quickly a ligand binds to and dissociates from its receptor. The equilibrium dissociation constant (Kd) is the ratio of koff to kon. nih.gov The residence time of a ligand at its receptor, which is the reciprocal of the dissociation rate constant (1/koff), is increasingly recognized as an important parameter for in vivo efficacy. pharmaron.com
Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insights into the driving forces of the binding event. These parameters can be determined by measuring the binding affinity at different temperatures and constructing a van't Hoff plot. nih.gov For instance, studies on 5-HT1A receptor ligands have shown that the binding of some agonists and antagonists is not thermodynamically discriminated. nih.gov
Future studies on this compound analogs would benefit from such detailed kinetic and thermodynamic characterization to provide a more complete picture of their interaction with biological targets and to guide further drug development efforts.
Allosteric Modulation and Orthosteric Site Interactions
The interaction of ligands with receptors is a cornerstone of pharmacology, traditionally focused on the orthosteric site—the primary, evolutionarily conserved binding location for the endogenous agonist. However, the discovery of allosteric sites, which are topographically distinct from the orthosteric pocket, has opened new avenues for therapeutic intervention. nih.govnih.gov Allosteric modulators bind to these secondary sites and can subtly alter the receptor's conformation, thereby modulating the binding affinity and/or efficacy of the orthosteric ligand. mdpi.combiorxiv.org This can manifest as positive allosteric modulation (PAM), enhancing the endogenous ligand's effect, or negative allosteric modulation (NAM), diminishing it. mdpi.com
A key advantage of allosteric modulators is their potential for greater subtype selectivity, as allosteric sites are generally less conserved across receptor subtypes than orthosteric sites. nih.gov Furthermore, their modulatory effect is dependent on the presence of the endogenous agonist, which can lead to a more physiologically controlled pharmacological response and a "ceiling effect" that may improve safety profiles. biorxiv.org
For ligands based on the chroman scaffold, interactions with both allosteric and orthosteric sites are theoretically possible. In some receptor systems, the allosteric binding domain can act as a vestibule or an initial docking point for orthosteric ligands before they settle into the primary binding pocket. nih.gov This "two-step" binding model suggests that even ligands designed to be orthosteric may have transient interactions with allosteric regions, influencing their binding kinetics. nih.gov It has also been observed that some molecules traditionally viewed as purely orthosteric can bind directly to allosteric sites, although this may require higher concentrations. nih.gov The development of "bitopic" ligands, which are designed to simultaneously occupy both the orthosteric and an allosteric site, represents a modern strategy to combine the high efficacy of orthosteric agonists with the subtype selectivity of allosteric modulators. nih.gov While specific studies detailing the allosteric modulation profiles for this compound analogs are not prominent, the principles of allostery suggest a potential mechanism for fine-tuning their activity at various G protein-coupled receptors (GPCRs).
Enzymatic Activity Modulation and Inhibition Kinetics
Analogs of this compound, particularly those retaining the chroman-4-one core, have been evaluated for their ability to modulate the activity of various enzymes, demonstrating significant inhibitory profiles against key therapeutic targets.
Research has identified chroman-4-one derivatives as potent and selective inhibitors of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. nih.govnih.gov Sirtuins are implicated in a range of cellular processes, including aging, cell cycle regulation, and neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govacs.org Specifically, SIRT2 is involved in cell cycle control through its deacetylation of α-tubulin. nih.gov Inhibition of SIRT2 by chroman-4-one analogs leads to the hyperacetylation of α-tubulin, which can inhibit tumor growth, highlighting a potential application in oncology. nih.govnih.gov Studies have demonstrated that these compounds exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.orgnih.gov
Furthermore, the chroman-4-one scaffold has shown activity against parasitic enzymes. Certain derivatives were found to inhibit Pteridine Reductase 1 (PTR1), an enzyme essential for the salvage of pteridines and folates in trypanosomatid parasites such as Trypanosoma brucei and Leishmania infantum. nih.gov The inhibition of PTR1 is a validated strategy for developing anti-parasitic agents. The studied chroman-4-one derivatives showed inhibitory activity against both T. brucei PTR1 (TbPTR1) and L. infantum PTR1 (LmPTR1), suggesting this scaffold could be a starting point for designing novel anti-trypanosomatidic drugs. nih.gov
The potency of enzyme inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce an enzyme's activity by 50% under specific assay conditions. The Ki, however, is a more absolute measure of binding affinity, independent of substrate concentration.
For competitive inhibitors, the Ki can be estimated from the IC50 value using the Cheng-Prusoff equation; under experimental conditions where the substrate concentration ([S]) is equal to its Michaelis-Menten constant (Km), the relationship simplifies to Ki ≈ IC50 / 2. nih.gov The mechanism of inhibition—whether it is competitive, noncompetitive, or uncompetitive—describes how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. youtube.comlibretexts.org
Studies on chroman-4-one derivatives have yielded IC50 values against SIRT2 and PTR1, demonstrating their potential. For SIRT2, structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for high potency. nih.govacs.org Larger, electron-withdrawing groups at the 6- and 8-positions, along with an alkyl chain of three to five carbons at the 2-position, were found to be favorable. nih.govacs.org
Below are tables summarizing the inhibitory activities of selected chroman-4-one analogs against SIRT2 and PTR1.
Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Analogs
| Compound | Substitutions | IC50 (μM) | Reference |
|---|---|---|---|
| 6,8-Dibromo-2-pentylchroman-4-one | 2-pentyl, 6-Br, 8-Br | 1.5 | nih.govacs.orgnih.gov |
| 6,8-Dichloro-2-pentylchroman-4-one | 2-pentyl, 6-Cl, 8-Cl | 3.5 | nih.gov |
| 6-Bromo-8-chloro-2-pentylchroman-4-one | 2-pentyl, 6-Br, 8-Cl | 2.1 | nih.gov |
| 6,8-Dibromo-2-propylchroman-4-one | 2-propyl, 6-Br, 8-Br | 10.6 | nih.gov |
Table 2: Pteridine Reductase 1 (PTR1) Inhibition by Chroman-4-one Analogs
| Compound ID | IC50 TbPTR1 (μM) | IC50 LmPTR1 (μM) | Reference |
|---|---|---|---|
| 1 | 31.0 | 57.0 | nih.gov |
| 2 | 133.0 | 35.0 | nih.gov |
| 3 | 82.0 | 36.0 | nih.gov |
| 1A | 4.3 | 12.5 | nih.gov |
While these studies provide valuable IC50 data, the specific Ki values and the detailed mechanism of inhibition (e.g., competitive, non-competitive) for these compounds were not explicitly determined in the referenced literature. Further kinetic experiments would be required to elucidate these parameters and fully characterize the inhibitor-enzyme interactions.
Biological Relevance of the Chroman Scaffold in Medicinal Chemistry
The chroman ring system, and its related structures like chromone (B188151) and chromanone, are widely recognized as "privileged scaffolds" in medicinal chemistry. core.ac.ukresearchgate.netcancer.gov This designation is due to their recurrence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of significant biological activities. nih.govnih.gov The rigid bicyclic structure of the chroman core serves as a versatile template for designing ligands that can interact with a diverse array of biological targets, including receptors and enzymes. cancer.govnih.gov
The structural simplicity of the chroman scaffold allows for extensive synthetic modification at various positions, enabling the fine-tuning of pharmacological properties. gu.se For instance, structure-activity relationship (SAR) studies have shown that substitutions on the benzene (B151609) ring (positions 5 through 8) and the pyran ring (positions 2 and 3) can dramatically influence biological effects. nih.gov The introduction of different functional groups, such as methoxy (B1213986), halogen, and amine moieties, can modulate potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov
The therapeutic potential of chroman-based compounds is remarkably diverse. Derivatives of this scaffold have been reported to possess anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, antidiabetic, and neuroprotective properties. nih.govnih.gov The chromanone skeleton, in particular, is a key building block for designing novel therapeutic agents, and even the subtle structural difference of lacking a C2-C3 double bond (compared to chromone) can result in significant variations in biological activity. nih.govnih.gov The wide-ranging pharmacological importance of the chroman scaffold underscores its value as a foundational structure in the ongoing search for new and more effective medicines. core.ac.ukcancer.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. frontiersin.orgazoquantum.comsubstack.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its stability and reactivity. azoquantum.comresearchgate.net
The electronic character of this compound can be described through its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. jst.go.jp
Electrostatic potential (ESP) maps offer a visual representation of the charge distribution on the molecular surface. deeporigin.comucsb.edulibretexts.org These maps are color-coded to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. acs.org For this compound, the ESP map would likely highlight negative potential around the oxygen atoms of the methoxy and chroman ring, as well as the nitrogen of the amine group, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, marking them as potential hydrogen bond donors. libretexts.org This information is critical for understanding non-covalent interactions with biological macromolecules. deeporigin.com
Hypothetical Data Table: Quantum Chemical Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
DFT calculations are also a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. youtube.com By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. Similarly, by computing the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. aminer.orgnih.govacs.orgnih.govacs.org Comparing these predicted spectra with experimental data serves as a crucial validation of the computed molecular structure. nih.gov
Hypothetical Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Key Predicted Signals | Corresponding Functional Group |
|---|---|---|
| IR | ~3350 cm⁻¹ (N-H stretch) | Primary amine |
| IR | ~1250 cm⁻¹ (C-O stretch) | Methoxy group |
| ¹³C NMR | ~150 ppm | Carbon attached to methoxy group |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. nih.govdntb.gov.uanih.govyoutube.com This method is fundamental in structure-based drug design for predicting how this compound might interact with a specific biological target. nih.govnumberanalytics.com
The docking process involves sampling numerous possible conformations and orientations (poses) of the ligand within the protein's binding site. nih.gov These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govresearchgate.netarxiv.org A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov For this compound, docking studies could reveal the most probable binding pose within a target protein, providing a static snapshot of the interaction. acs.orgvajdalab.org
Analysis of the best-ranked docking poses allows for the identification of specific amino acid residues in the protein's binding pocket that form crucial interactions with the ligand. acs.orgnih.govnih.govutah.edu These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. numberanalytics.comfiveable.me For instance, the amine group of this compound could act as a hydrogen bond donor to an aspartate or glutamate (B1630785) residue, while the aromatic chroman ring might engage in pi-pi stacking with a phenylalanine or tyrosine residue. Identifying these key residues is paramount for understanding the mechanism of action and for designing more potent and selective analogs. acs.org
Hypothetical Data Table: Predicted Interactions of this compound with a Target Protein
| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| ASP 121 | Amine Group | Hydrogen Bond | 2.8 |
| PHE 250 | Chroman Ring | Pi-Pi Stacking | 4.5 |
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. easychair.orgnih.govacs.orgmdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound and the dynamics of its interaction with a protein target. nih.govnih.gov
MD simulations can reveal the flexibility of the ligand and the protein, showing how they adapt to each other upon binding. acs.org These simulations can assess the stability of the binding pose predicted by docking; a stable pose will show minimal deviation from its initial coordinates over the course of the simulation. acs.org Furthermore, MD can uncover different conformational states of the molecule and the energy barriers between them, providing a more complete understanding of its structural preferences. tandfonline.com In the context of a protein-ligand complex, MD simulations can elucidate the entire binding or unbinding process, offering critical insights into the kinetics of the interaction. nih.gov
Hypothetical Data Table: Analysis from a Molecular Dynamics Simulation
| Simulation Parameter | Finding for this compound | Implication |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Low and stable over 100 ns | The binding pose is stable. |
| Root Mean Square Fluctuation (RMSF) | High in the methoxy group region | Indicates flexibility in this part of the molecule. |
Assessment of Ligand Flexibility and Conformational Transitions
Understanding the flexibility of a ligand and its ability to adopt different conformations is crucial for its interaction with a biological target. Molecular dynamics (MD) simulations are a powerful tool to study these dynamic properties. In the context of chroman derivatives, MD simulations can reveal the range of accessible conformations of the this compound scaffold. These simulations track the movement of atoms over time, providing a detailed picture of the molecule's conformational landscape. The chroman ring itself can exhibit different puckering conformations, and the orientation of the methanamine side chain is also subject to rotational freedom. The CHARMm force field is often employed in these simulations to accurately model the potential energy of the system. nih.gov
The conformational transitions of the ligand can be influenced by its environment, such as the presence of a solvent or a binding pocket. By analyzing the trajectory of the MD simulation, researchers can identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the ligand might adapt its shape to fit into a receptor's active site.
Simulation of Ligand-Target Complex Stability and Dynamics
Once a potential biological target for this compound is identified, MD simulations are employed to study the stability and dynamics of the ligand-target complex. nih.gov These simulations provide insights into the binding mode of the ligand and the key interactions that contribute to its affinity. The root mean square deviation (RMSD) of the complex over the simulation time is a key metric used to assess stability; a stable complex will exhibit minimal fluctuations in its RMSD. nih.gov
Furthermore, the radius of gyration (Rg) can indicate how compact the complex is, with a stable system generally showing a consistent Rg value. nih.gov Analysis of the interactions between the ligand and the amino acid residues of the target protein can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. For instance, MD simulations can show how the methoxy group and the amine function of this compound participate in the binding.
A study on 4H-chromene derivatives utilized molecular dynamic (MD) simulation to investigate the binding conformation and stability of a lead compound within the active pocket of the IL-6 target. nih.gov This highlights the utility of MD simulations in understanding ligand-target interactions at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models is a key step in modern drug discovery. nih.govlongdom.org For a series of this compound analogs, a QSAR model can be built by correlating various calculated molecular descriptors with their experimentally determined biological activities. These models, often developed using techniques like multiple linear regression (MLR) or artificial neural networks (ANN), can then be used to predict the activity of new, unsynthesized compounds. kfupm.edu.sa
The statistical quality of a QSAR model is assessed through various parameters, including the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²) for a test set of compounds. nih.gov A robust QSAR model will have high predictive power, enabling the prioritization of compounds for synthesis and biological testing. For example, a QSAR study on 4H-chromene derivatives led to the development of a statistically significant 3D-QSAR model with an r² value of 0.52 using the partial least squares (PLS) regression method. nih.gov
Table 1: Key Statistical Parameters in QSAR Model Development
| Parameter | Description |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). |
| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by systematically leaving out samples from the dataset and predicting their activity. |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). |
Exploration of Descriptors for Molecular Design
The descriptors used in QSAR models are numerical representations of various molecular properties. The interpretation of these descriptors provides valuable insights into the structural features that are important for biological activity. nih.gov For this compound derivatives, these descriptors can be broadly categorized as follows:
2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like molecular weight, logP (lipophilicity), and topological indices. nih.gov
3D Descriptors: These depend on the 3D conformation of the molecule and include parameters like molecular volume, surface area, and pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings).
By analyzing the contribution of different descriptors to the QSAR model, researchers can understand which properties of the this compound scaffold are most influential for its biological effect. For instance, a QSAR model might reveal that increased lipophilicity in a certain region of the molecule enhances activity, or that the presence of a hydrogen bond donor at a specific position is crucial. This knowledge directly informs the design of new analogs with improved properties. A study on multi-target drug discovery highlighted the importance of interpreting molecular descriptors to understand the physicochemical and structural features governing biological activity. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Constitutional | Molecular Weight, Number of Atoms | Basic information about the molecule's composition. |
| Topological | Connectivity Indices, Kappa Shape Indices | Describes the atomic arrangement and branching of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic properties and reactivity of the molecule. |
| Physicochemical | LogP, Molar Refractivity | Relates to the molecule's behavior in biological systems. |
De Novo Design and Virtual Screening Applications
Computational techniques can also be used to design novel molecules from scratch (de novo design) or to search large databases of existing compounds (virtual screening) to identify new potential hits. The this compound scaffold can serve as a starting point for these approaches.
In de novo design, the chroman core can be used as a central scaffold, and different functional groups and side chains can be computationally "grown" from it. nih.govescholarship.orgresearchgate.net The resulting virtual molecules can then be evaluated for their predicted activity using the previously developed QSAR models or by docking them into the active site of a target protein. This allows for the exploration of a vast chemical space and the generation of novel chemical entities with potentially improved properties.
Virtual screening involves the use of computational methods to screen large libraries of compounds against a biological target. If a QSAR model for this compound derivatives is available, it can be used to rapidly predict the activity of thousands or even millions of compounds. Alternatively, if the 3D structure of the target is known, structure-based virtual screening (e.g., molecular docking) can be performed to identify compounds that are predicted to bind well to the target's active site. These computational "hits" can then be acquired or synthesized for experimental testing.
Future Directions and Conclusion
(6-Methoxychroman-4-yl)methanamine stands as a compound with considerable untapped potential in the field of medicinal chemistry. Its synthesis from a readily available precursor and the presence of a modifiable amino group make it an attractive starting point for the development of new chemical entities.
Future research will likely focus on the efficient and scalable synthesis of this compound and a diverse range of its analogs. Comprehensive preclinical evaluation, including in vitro binding and functional assays followed by in vivo studies in relevant animal models, will be essential to elucidate its pharmacological profile and potential therapeutic utility. The exploration of the structure-activity relationships of its derivatives will be crucial in optimizing potency, selectivity, and pharmacokinetic properties.
Vi. Patent Landscape and Strategic Implications for 6 Methoxychroman 4 Yl Methanamine Research
Analysis of Intellectual Property Related to Chroman-based Amines
The patent landscape for chroman-based amines is characterized by a broad range of claims covering various derivatives and their therapeutic applications. These patents often utilize Markush structures to claim a wide array of structurally related compounds, providing a broad protective scope. collierlegaloh.comnih.gov
While a direct patent explicitly claiming (6-Methoxychroman-4-yl)methanamine has not been identified in the public domain, numerous patents for structurally related chroman derivatives offer a glimpse into the intellectual property trends in this area. These patents highlight the therapeutic potential of the chroman scaffold in various disease areas.
For instance, patents have been granted for chroman derivatives with applications in oncology and neurodegenerative diseases. nih.govgoogle.com U.S. Patent 9,198,895 B2, for example, describes novel chroman derivatives with anti-cancer activity. google.com Another notable area of patenting activity involves chroman-4-one derivatives, which serve as important intermediates in the synthesis of various biologically active molecules. nih.govresearchgate.net A review of chromen derivatives and their pharmacological activities reveals a wide spectrum of patented applications, including as anticonvulsants, anti-inflammatory agents, and antimicrobial compounds. rjptonline.orgresearchgate.net
A significant portion of the patent literature focuses on the synthesis and application of various substituted chroman cores. For example, a patent for chromanone derivatives (US6812353B2) details methods for their preparation and use as intermediates for drugs targeting the central nervous system. google.com Such patents often claim a genus of compounds, which could potentially encompass this compound, even if not explicitly named.
The following interactive table summarizes key patent filings related to chroman-based compounds, illustrating the breadth of innovation in this field.
| Patent/Application Number | Title | Key Claims/Focus |
| US 9,198,895 B2 | Chroman derivatives, medicaments and use in therapy google.com | Novel chroman derivatives and their use as anti-cancer and chemotherapeutic selective agents. google.com |
| US 6,812,353 B2 | Chromanone derivatives google.com | Processes for the preparation of chromanone derivatives as intermediates for central nervous system active agents. google.com |
| US 2006/0247305 A1 | Chromen-4-one inhibitors of anti-apoptotic Bcl-2 family members and the uses thereof google.com | Chromen-4-one derivatives as inhibitors of anti-apoptotic proteins for cancer therapy. google.com |
The novelty of a chemical compound in a patent application hinges on whether it has been previously disclosed to the public. nih.gov The inventive step, a more complex requirement, considers whether the invention would have been obvious to a person skilled in the art. nih.gov
For a compound like this compound, its novelty would be compromised if its specific structure has been previously reported in scientific literature or a patent. While no direct synthesis has been found in a cursory review, its structural similarity to known compounds, such as the agomelatine (B1665654) analog precursor 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine, could be a factor in assessing its inventive step. researchgate.net
The inventive step for a new chroman derivative could be established by demonstrating unexpected or superior properties compared to existing compounds. This could include enhanced potency, improved selectivity for a biological target, a better safety profile, or a more efficient synthetic route. For example, the discovery of potent and isoform-selective ROCK2 inhibitors based on a (S)-6-methoxy-chroman-3-carboxylic acid scaffold highlights how specific substitutions on the chroman ring can lead to a patentable invention with clear therapeutic advantages.
Strategic Positioning of this compound in Drug Discovery and Development
The strategic positioning of this compound in the competitive landscape of drug discovery will depend on its unique biological activity and potential therapeutic applications. The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. nih.govnih.gov This versatility suggests that this compound could be explored for a variety of therapeutic indications.
Given that various chroman derivatives have shown promise as anticancer and antiepileptic agents nih.gov, and as modulators of tumor necrosis factor-α (TNF-α) rjptonline.org, these are logical starting points for investigating the therapeutic potential of this compound. The presence of the methoxy (B1213986) group and the aminomethyl substituent at specific positions on the chroman ring will be crucial in determining its specific pharmacological profile and, consequently, its strategic niche.
Future Directions and Unexplored Research Avenues for Chroman-based Therapeutics
The field of chroman-based therapeutics continues to evolve, with several promising research avenues yet to be fully explored. The synthesis of novel 6- and 7-alkoxy-4-methylcoumarins and their conversion to other derivatives points towards the ongoing efforts to expand the chemical space of chroman-based compounds. researchgate.net
Future research could focus on:
Target Identification and Validation: A systematic screening of this compound and related analogs against a broad panel of biological targets could uncover novel mechanisms of action and therapeutic applications.
Structure-Activity Relationship (SAR) Studies: A detailed investigation into how modifications to the chroman scaffold, particularly at the methoxy and aminomethyl positions, affect biological activity will be essential for lead optimization.
Exploration of New Therapeutic Areas: While cancer and neurodegenerative diseases are prominent areas of research, the anti-inflammatory and antimicrobial potential of chroman derivatives warrants further investigation. rjptonline.orgnih.gov
Development of Novel Drug Delivery Systems: Formulating chroman-based compounds into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.
Vii. Conclusion and Future Perspectives for 6 Methoxychroman 4 Yl Methanamine Research
Summary of Key Academic Contributions and Findings
Research into chroman-based structures has yielded a wealth of knowledge, primarily centered on their synthesis and biological activities. The chroman-4-one scaffold, a close structural relative of (6-Methoxychroman-4-yl)methanamine, has been a particularly fruitful area of study.
Academics have developed numerous synthetic routes to chroman-4-one derivatives. These methods are crucial for creating diverse libraries of compounds for biological screening. For instance, visible-light-induced radical cascade cyclization has been employed for the synthesis of 3-alkyl substituted chroman-4-ones. researchgate.net
The biological activities of chroman derivatives are diverse and of significant interest to medicinal chemists. Studies have revealed that compounds with the chroman core structure exhibit a range of pharmacological effects, including antioxidant and anticancer properties. For example, certain 6-hydroxy-7-methoxy-4-chromanone-2-carboxamides have demonstrated potent antioxidant activity, in some cases exceeding that of the standard antioxidant Trolox. researchgate.net Furthermore, various chroman and coumarin (B35378) analogues have been investigated for their anticancer potential, with some showing promising activity against a range of cancer cell lines. nih.govnih.gov The substitution pattern on the chroman ring is a key determinant of the observed biological effects. researchgate.net
| Compound Class | Reported Biological Activity | Key Findings |
| Chroman-4-one derivatives | Antioxidant | Some derivatives show more potent inhibition of lipid peroxidation than Trolox. researchgate.net |
| Chroman-4-one derivatives | Anticancer | Certain analogues exhibit significant cytotoxic activity against various cancer cell lines. nih.gov |
| 6-Chloro-4-(methoxyphenyl) coumarin | Anticancer | Induces G2-M phase arrest and apoptosis in HeLa cells. nih.gov |
| 7-hydroxy-4-phenylchromen-2-one linked triazoles | Anticancer | Some derivatives showed better cytotoxic activity than the parent compound and the standard drug 5-fluorouracil. nih.gov |
Challenges and Opportunities in Chroman Chemistry
Despite the progress made, the field of chroman chemistry faces several challenges that also present significant opportunities for future research.
A primary challenge lies in the development of efficient and scalable synthetic methodologies. While numerous methods exist, they can sometimes be hampered by low yields and the need for harsh reaction conditions. nih.gov There is a continuing need for the development of green and cost-effective synthetic strategies to produce chroman derivatives. The use of organocatalysis and photoredox catalysis represents a promising avenue for addressing these synthetic hurdles. researchgate.net
Another significant challenge is the elucidation of detailed structure-activity relationships (SAR). Understanding how specific structural modifications to the chroman scaffold influence biological activity is crucial for the rational design of more potent and selective drug candidates. This requires the synthesis and biological evaluation of large and diverse libraries of compounds, coupled with computational modeling and molecular docking studies.
The exploration of novel biological targets for chroman derivatives is a major opportunity. While much research has focused on their antioxidant and anticancer effects, the full therapeutic potential of this class of compounds is likely yet to be realized. Investigating their activity against other disease targets could open up new avenues for drug discovery.
Outlook for Translational Research and Innovation
The future of research on this compound and related chroman derivatives will likely be driven by the translation of basic scientific findings into clinical applications. The diverse biological activities of chromans make them attractive candidates for further development.
A key area for translational research will be in oncology. The demonstrated anticancer properties of many chroman-based compounds provide a strong rationale for their further investigation as potential cancer therapeutics. nih.gov Future work will need to focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to identify viable clinical candidates.
The antioxidant properties of chromans also present a significant opportunity for translational research. Oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders and cardiovascular disease. Chroman derivatives with potent antioxidant activity could potentially be developed as therapeutic agents for these conditions.
Furthermore, the versatility of the chroman scaffold allows for the development of multi-target ligands. For example, chromenone derivatives have been identified that exhibit affinity for sigma receptors, which are implicated in neurological disorders, in addition to inhibiting key enzymes. rsc.org This multi-target approach could lead to the development of novel therapies with improved efficacy for complex diseases.
Q & A
Q. What protocols ensure safe handling and toxicity assessment during in vivo studies?
- Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD determination in rodents). Monitor histopathological changes in liver/kidney tissues and serum biomarkers (ALT, creatinine). Use PPE to mitigate risks of skin/respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
